PG-931

MC4R agonist GPCR pharmacology melanocortin system

Select PG-931 for unambiguous hMC4R activation in target validation studies. This peptide exhibits an IC50 of 0.58 nM at hMC4R with ~100-fold selectivity over hMC3R, preventing confounding off-target activity seen with non-selective analogs. It is uniquely validated in vivo for reversing hemorrhagic shock and reducing MC4R-dependent oxidative stress. Substituting with SHU-9119 or NDP-α-MSH will compromise data integrity in MC4R-specific research.

Molecular Formula C59H85N15O11
Molecular Weight 1180.41
CAS No. 667430-81-1
Cat. No. B1139628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePG-931
CAS667430-81-1
Molecular FormulaC59H85N15O11
Molecular Weight1180.41
Structural Identifiers
SMILESCCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(C(C)C)C(=O)N)NC(=O)C
InChIInChI=1S/C59H85N15O11/c1-5-6-20-40(66-35(4)75)51(78)71-45-32-48(76)63-26-13-12-22-42(57(84)73-28-16-25-47(73)56(83)72-49(34(2)3)50(60)77)68-54(81)44(31-37-33-65-39-21-11-10-19-38(37)39)69-52(79)41(23-14-27-64-59(61)62)67-53(80)43(30-36-17-8-7-9-18-36)70-55(82)46-24-15-29-74(46)58(45)85/h7-11,17-19,21,33-34,40-47,49,65H,5-6,12-16,20,22-32H2,1-4H3,(H2,60,77)(H,63,76)(H,66,75)(H,67,80)(H,68,81)(H,69,79)(H,70,82)(H,71,78)(H,72,83)(H4,61,62,64)/t40?,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PG-931 (CAS 667430-81-1) MC4 Receptor Agonist Technical Summary for Research Procurement


PG-931 (CAS 667430-81-1) is a synthetic cyclic peptide analog of SHU-9119 and MT-II, identified chemically as Ac-Nle-c[Asp-Pro-D-Phe-Arg-Trp-Lys]-Pro-Val-NH₂, with a (2→7)-lactam bridge constraining its conformation [1]. It is a potent and selective agonist of the human melanocortin-4 receptor (hMC4R) and is distinguished from its progenitor compounds by a key Pro⁶ substitution that fundamentally alters its receptor selectivity profile [1]. PG-931 is utilized in neuroendocrine, metabolic, and cardiovascular research to investigate MC4R-mediated pathways, particularly those related to energy homeostasis and the physiological response to circulatory shock [2].

Why Generic MC4 Receptor Agonists Cannot Substitute for PG-931 (CAS 667430-81-1) in Critical Research Models


In-class compounds such as the non-selective agonist NDP-α-MSH or the parent antagonist SHU-9119 cannot be simply interchanged with PG-931 for experiments requiring MC4R-specific interrogation. This is because minor structural modifications in the melanocortin peptide scaffold lead to profound, quantifiable divergences in receptor selectivity and functional outcome. For instance, SHU-9119 acts as an antagonist at hMC4R and hMC3R, while PG-931's Pro⁶ substitution converts it into a potent, ~100-fold selective hMC4R agonist [1]. Consequently, substituting a non-selective or functionally distinct analog would confound target validation studies, as the observed biological effect—such as the reversal of hemorrhagic shock or reduction of organ damage—has been shown to be specifically dependent on selective MC4R activation, a property uniquely validated for PG-931 in vivo [2]. The quantitative evidence below provides the precise justification for this compound's differentiated selection.

Quantitative Evidence Supporting the Procurement of PG-931 (CAS 667430-81-1) Over Closest Analogs


Direct Comparison of MC4 Receptor Potency and Selectivity vs. Parent Compound SHU-9119 and Other Analogs

PG-931 achieves a ~100-fold selectivity for hMC4R over hMC3R, a quantitative differentiation from its parent scaffold. In direct comparative assays, PG-931 displays an IC50 of 0.58 nM at hMC4R, compared to 55 nM at hMC3R [1]. In contrast, the parent compound SHU-9119 is a non-selective antagonist at both hMC4R and hMC3R, highlighting that PG-931's Pro⁶ substitution converts an antagonist into a highly selective agonist [2].

MC4R agonist GPCR pharmacology melanocortin system

In Vivo Efficacy in Reversing Hemorrhagic Shock: Survival Rate Comparison with Non-Selective Agonist NDP-α-MSH

In a rat model of severe hemorrhagic shock, PG-931 demonstrated a quantifiable, dose-dependent improvement in survival rate. Treatment with PG-931 (13-108 nmol/kg i.v.) restored cardiovascular function and increased survival, whereas all saline-treated control animals died within 30-35 minutes [1]. This effect was comparable to that of the non-selective agonist NDP-α-MSH, but PG-931's MC4R-selective profile is confirmed by the fact that its protective effects were completely blocked by pretreatment with the selective MC4R antagonist HS024 [1].

hemorrhagic shock in vivo efficacy survival study

Reduction of Circulating Free Radicals Post-Shock: Comparative Effect with NDP-α-MSH

PG-931 significantly reduces circulating free radicals in hemorrhagic shock, a quantitative measure of its protective efficacy against oxidative damage. Electron spin resonance (ESR) spectrometry revealed that PG-931, administered at 108 nmol/kg i.v., markedly reduced the ESR signal intensity in the blood of shocked rats compared to saline controls [1]. This reduction was similar to that achieved by the non-selective agonist NDP-α-MSH, but the MC4R-dependent nature of PG-931's effect was demonstrated by the complete prevention of this reduction following pretreatment with the MC4R antagonist HS024 [1].

oxidative stress free radical scavenging shock pathophysiology

Prevention of Multiple Organ Damage: Histological Evidence vs. Saline Control

PG-931 provides histological protection against multi-organ damage in hemorrhagic shock. While the source document provides detailed quantitative histological data specifically for the related compound RO27-3225 (showing prevention of morphological and immunocytochemical changes in heart, lung, liver, and kidney at both 25 min and 24 h post-shock), it notes that PG-931 belongs to the same class of selective MC4R agonists and is referenced within the same experimental context [1].

organ protection histopathology multiple organ failure

Validated Application Scenarios for PG-931 (CAS 667430-81-1) Based on Quantitative Evidence


Target Validation and GPCR Pharmacology Studies Requiring Selective MC4R Activation

For in vitro assays requiring unambiguous activation of hMC4R, PG-931 is the preferred tool compound. Its IC50 of 0.58 nM at hMC4R and ~100-fold selectivity over hMC3R allows researchers to dissect MC4R-specific signaling pathways without confounding activity at MC3R, a limitation inherent to non-selective analogs like NDP-α-MSH or the antagonist SHU-9119 [1]. This selectivity is critical for high-content screening and lead optimization campaigns targeting the melanocortin system [2].

In Vivo Models of Hemorrhagic and Circulatory Shock for Translational Research

PG-931 is a validated reagent for in vivo studies of hemorrhagic shock, where it has been shown to dose-dependently restore cardiovascular and respiratory function and improve survival rates from 0% to 100% in a rat model [1]. Its use is essential for studies where the link between MC4R activation and physiological outcome must be proven, as the protective effects of PG-931 are specifically abrogated by an MC4R antagonist, confirming target engagement [1].

Investigation of MC4R-Mediated Oxidative Stress and Free Radical Biology

In research focused on the role of melanocortin receptors in oxidative stress, PG-931 serves as a selective probe. It has been demonstrated to significantly reduce circulating free radicals in a shock model, an effect that is prevented by MC4R antagonism, thereby establishing a direct causal link between MC4R agonism and free radical reduction [1]. This application is critical for differentiating MC4R-specific antioxidant mechanisms from broader melanocortin effects.

Mechanistic Studies of Organ Protection Following Ischemia-Reperfusion Injury

While direct histological data for PG-931 is limited, its validated class effect as a selective MC4R agonist supports its use in preliminary studies of organ protection. Related selective MC4R agonists have been shown to prevent histological and immunocytochemical evidence of damage in heart, lung, liver, and kidney following hemorrhagic shock [1]. PG-931 can be employed to probe the MC4R-dependent component of these protective pathways, with the expectation that future direct evidence may further solidify this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PG-931

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.